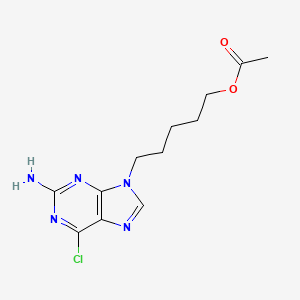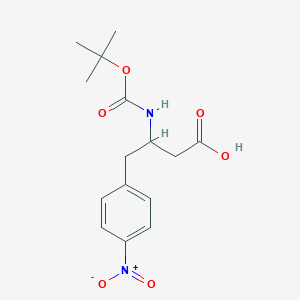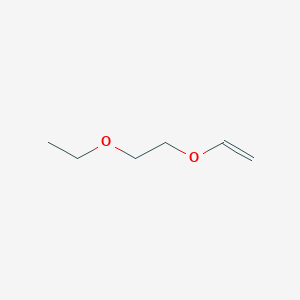
(2-Ethoxyethyl) vinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl) vinyl ether is a colorless liquid with a characteristic ether-like odor. It is primarily used as an intermediate in organic synthesis, a component in polymer production, and a constituent in various industrial applications . Its chemical structure consists of a vinyl group attached to an ethoxyethyl chain, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Ethoxyethyl) vinyl ether can be synthesized through several methods. One common approach involves the reaction of vinyl chloride with ethylene glycol monomethyl ether under basic conditions . Another method includes the reaction of gaseous acetylene or calcium carbide with alcohols .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure efficiency and high yield. For instance, the IBVE-HCl/SnCl4 initiating system in the presence of THF can be used in a microflow system to produce the compound continuously and efficiently .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxyethyl) vinyl ether undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(vinyl ether) with specific properties.
Addition Reactions: It reacts with alcohols in the presence of catalytic amounts of acids to form mixed acetals.
Oxidation and Reduction: It is chemically active and can react violently with halogens and potent oxidizing agents.
Common Reagents and Conditions:
Catalysts: Acids for addition reactions.
Initiators: IBVE-HCl/SnCl4 for polymerization.
Solvents: THF for microflow synthesis.
Major Products:
Polymers: Poly(vinyl ether) with specific properties.
Mixed Acetals: Formed from addition reactions with alcohols.
Scientific Research Applications
(2-Ethoxyethyl) vinyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl) vinyl ether primarily involves its ability to undergo polymerization and addition reactions. The vinyl group in its structure allows it to participate in cationic polymerization, where the propagating carbocation is stabilized by nucleophilic interactions . This stabilization is crucial for the formation of well-defined polymers with specific properties.
Comparison with Similar Compounds
- 2-Methoxyethyl vinyl ether (MOVE)
- 2-(2-Ethoxy)ethoxyethyl vinyl ether (EOEOVE)
- Ethyl vinyl ether (EVE)
Comparison: (2-Ethoxyethyl) vinyl ether is unique due to its ethoxyethyl chain, which imparts specific properties such as thermosensitivity and bioinertness . Compared to 2-Methoxyethyl vinyl ether, it has a longer ethoxy chain, which can influence its phase separation behavior and polymer properties . Ethyl vinyl ether, on the other hand, has a simpler structure and is more reactive in addition reactions .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1-ethenoxy-2-ethoxyethane |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h3H,1,4-6H2,2H3 |
InChI Key |
HWCLMKDWXUGDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC=C |
Related CAS |
41581-02-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


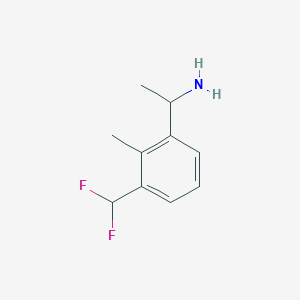
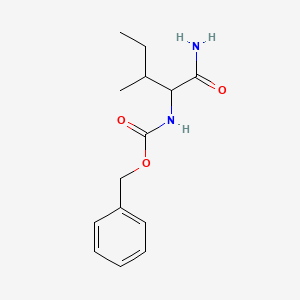
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)
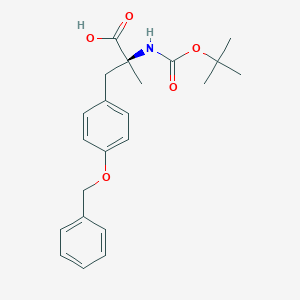
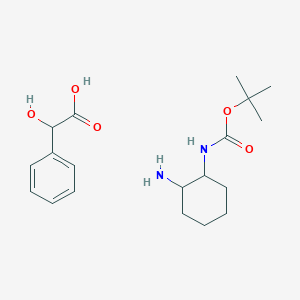
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15287127.png)
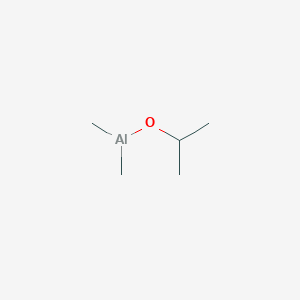

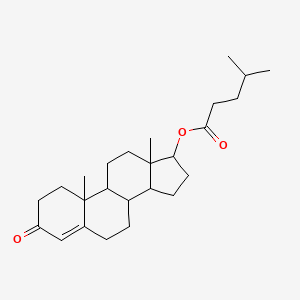
![2-[[2-[Bis(carboxymethyl)amino]-3-[(2-bromoacetyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B15287143.png)

